6-Amino-3-methoxy-2-pyrazinecarboxamide
Description
Placement within the Pyrazinecarboxamide Chemical Class
The pyrazinecarboxamide chemical class is a well-established and extensively studied group of heterocyclic compounds. The core of these molecules is a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a carboxamide group (-CONH₂).
The parent compound of this class is pyrazinamide (B1679903), a frontline drug used in the treatment of tuberculosis. The versatility of the pyrazinecarboxamide scaffold allows for a wide range of substituents to be added to the pyrazine ring, leading to a diverse library of compounds with varied biological activities. These activities are not limited to antitubercular effects but also include antifungal, antibacterial, and antiviral properties.
The synthesis of pyrazinecarboxamide derivatives often starts from a corresponding pyrazinecarboxylic acid. General synthetic routes include the conversion of the carboxylic acid to an acid chloride, which is then reacted with an amine to form the amide. Another common method involves the use of coupling agents to facilitate the direct amidation of the carboxylic acid. For instance, a known method for preparing N-substituted 3-aminopyrazine-2-carboxamides involves the reaction of 3-aminopyrazine-2-carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to form an activated intermediate, which is then reacted with the desired amine. nih.gov
Academic and Research Significance of Pyrazine Scaffolds in Chemical Biology
The pyrazine scaffold is of considerable interest in the field of chemical biology and medicinal chemistry. Its presence in numerous biologically active compounds, both natural and synthetic, has made it a privileged structure in drug discovery.
The two nitrogen atoms in the pyrazine ring are key to its chemical properties and biological activity. They can act as hydrogen bond acceptors, which is a crucial interaction for the binding of drugs to their biological targets. The aromatic nature of the pyrazine ring also allows for π-π stacking interactions with aromatic residues in proteins.
The significance of the pyrazine scaffold is highlighted by its presence in a number of approved drugs and compounds with demonstrated therapeutic potential. Beyond pyrazinamide for tuberculosis, other examples include acipimox (B1666537) (a lipid-lowering agent) and bortezomib (B1684674) (an anticancer drug).
Research has shown that the pyrazine ring can be modified at various positions to fine-tune the pharmacological properties of the resulting compounds. This structural versatility allows for the optimization of factors such as potency, selectivity, and pharmacokinetic profiles.
The primary research significance of 6-Amino-3-methoxy-2-pyrazinecarboxamide, as identified in patent literature, lies in its role as a key intermediate in the synthesis of novel antiviral agents. Specifically, it has been used as a starting material to produce fluorinated pyrazine derivatives. The introduction of a fluorine atom into a molecule can often enhance its metabolic stability and binding affinity to target proteins. In one documented synthetic route, this compound is dissolved in 70% pyridine (B92270) hydrofluoride and reacted with sodium nitrite (B80452). This reaction is a crucial step towards the creation of compounds with potential activity against influenza viruses.
The exploration of pyrazine-based compounds continues to be an active area of research, with scientists investigating their potential in treating a wide array of diseases, from infectious diseases to cancer. The simple yet versatile nature of the pyrazine scaffold ensures its continued importance in the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
6-amino-3-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,7,10)(H2,8,11) |
InChI Key |
LTJNYEDZPAXQLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(N=C1C(=O)N)N |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies and Molecular Design
Correlating Substituent Effects with Biological Activities on Pyrazinecarboxamide Scaffolds
The pyrazinecarboxamide scaffold offers several positions for substitution, each providing a unique opportunity to modulate the molecule's physicochemical properties and biological activity.
Modifications to the pyrazine (B50134) ring are a key strategy in the development of pyrazinecarboxamide derivatives. The position and nature of the substituent can dramatically alter the compound's potency and spectrum of activity.
Position 6: Substitutions at the 6-position have shown variable effects. For instance, a 6-amino analog of pyrazinoic acid demonstrated reduced activity compared to substitutions at other positions, a trend that was reversed when substituents like chloro, methoxy (B1213986), methyl, and hydroxyl groups were used. nih.gov The introduction of a chlorine atom at this position can increase the molecule's lipophilicity, a critical factor for activity against mycobacteria, which possess thick, lipid-rich cell walls. nih.gov
Positions 3 and 5: In contrast to the 6-amino analog, substitutions with an amino group at the 3- or 5-position of the pyrazinoic acid scaffold led to a slight improvement in activity. nih.gov For aliphatic amine substituents, such as ethylamino, the 3-amino and 5-amino analogs showed a 2.5 to 5-fold improvement in potency. nih.gov Furthermore, the incorporation of a bulky tert-butyl group at the 5-position, often in conjunction with a 6-chloro substituent, has been found in compounds with high antifungal activity. nih.govresearchgate.net
General Trends: Studies have shown that alkylation or the introduction of a chlorine atom to the pyrazine ring can increase antituberculotic and/or antifungal activity in various series of pyrazinecarboxylic acid derivatives. nih.govmdpi.com Alkylamino substitutions at both the 5- and 6-positions are known to often yield good antimycobacterial activities. mdpi.com
Table 1: Influence of Pyrazine Ring Substitutions on Biological Activity
| Position | Substituent | Observed Effect on Activity | Reference(s) |
| 3 | Amino | Slight improvement over unsubstituted analog | nih.gov |
| 5 | Amino | Slight improvement over unsubstituted analog | nih.gov |
| 5 | tert-butyl | High antifungal activity (often with 6-Chloro) | nih.govresearchgate.net |
| 6 | Amino | Reduced activity compared to 3- and 5-amino analogs | nih.gov |
| 6 | Chloro | Increased activity and lipophilicity; beneficial for antimycobacterial agents | nih.govnih.gov |
| 6 | Propionamido | More active than 6-amino analog, suggesting importance of N-acylation | nih.gov |
The carboxamide group (-CONH-) is not merely a linker but an essential functional group that plays a pivotal role in the biological activity of these compounds. It often participates in crucial hydrogen bonding interactions with target receptors or enzymes. researchgate.net The nature of the substituent on the carboxamide nitrogen (N-substitution) is a critical determinant of potency and selectivity.
By condensing pyrazine-2-carboxylic acids with various amines, a diverse range of N-substituted derivatives has been synthesized. nih.govresearchgate.net For example, derivatives containing N-(thiazol-2-yl) and N-(hydroxyphenyl) moieties have demonstrated significant biological effects. nih.gov Specifically, 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide was identified as having a potent antifungal effect. researchgate.netmdpi.com This highlights that the N-substituent is a key area for modification to enhance bioactivity. While amides of pyrazinoic acid generally show greater stability in plasma compared to their ester counterparts, they can exhibit lower activity, which may be attributed to a slower rate of metabolic activation. nih.gov
Table 2: Effect of N-Substitutions on the Carboxamide Moiety
| N-Substituent Group | Example Compound Class | Resulting Biological Activity | Reference(s) |
| Substituted Anilines | N-(bromohydroxyphenyl) pyrazinecarboxamides | High activity against Mycobacterium tuberculosis and inhibition of photosynthesis | nih.govresearchgate.net |
| Substituted Aminothiazoles | 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Potent antifungal activity against Trichophyton mentagrophytes | nih.govresearchgate.netmdpi.com |
| Simple Amides | Amides of Pyrazinoic Acid | More stable in plasma but less active than corresponding esters | nih.gov |
Lipophilicity: The relationship between lipophilicity (often measured as log P) and biological activity is complex and frequently non-linear. In some series of pyrazinecarboxamides, activity increases with lipophilicity, but for others, very high lipophilicity leads to a sharp decrease in activity, suggesting an optimal range for membrane permeability and target engagement. nih.govmdpi.com The introduction of bulky aryl groups, for instance, can increase lipophilicity to the point of reducing solubility and potency. nih.gov Lipophilic ester and amide prodrugs have been synthesized to improve cellular transport. researchgate.net
Linkers: The linker's structure, which connects the pyrazine core to other pharmacophoric groups, significantly influences a molecule's properties. Subtle changes in linker length, composition, and rigidity can have a major impact on activity, permeability, and solubility. nih.gov An isosteric replacement of the common amide linker with a sulfonamide linker has been investigated to study the effect on anti-infective activity, demonstrating that the nature of the linker is a key variable in molecular design. nih.gov
Rational Design Principles for Novel Pyrazinecarboxamide Derivatives
The development of new and more effective pyrazinecarboxamide derivatives is increasingly guided by rational design principles, which leverage an understanding of the drug's target and chemical structure to make purposeful modifications.
A powerful strategy in drug design is to use the known three-dimensional structure of the biological target (e.g., an enzyme or receptor) to guide the synthesis of more potent and selective inhibitors. This mechanism-based approach allows for the design of molecules that fit precisely into the target's binding site.
A prominent example involves analogs of pyrazinoic acid (POA), the active form of the antitubercular drug pyrazinamide (B1679903). After identifying that POA's target is the enzyme PanD, which is essential for coenzyme A biosynthesis in M. tuberculosis, researchers used the crystal structure of PanD bound to POA to design new analogs. nih.govnih.gov This structural information suggested that an amide group at the 6-position of the pyrazine ring could form beneficial hydrophobic interactions with specific amino acid residues (E43, I88, Y90) within the enzyme, a hypothesis that was subsequently explored through synthesis and testing. nih.gov Other rational approaches include the fusion of known pharmacophores to create dual-acting agents. researchgate.net
Building on SAR findings, several strategies are employed to modify the pyrazinecarboxamide scaffold to improve its biological activity.
Scaffold Hopping and Hybridization: This involves replacing a part of the molecule with a structurally different but functionally similar group (scaffold hopping) or combining the pyrazinecarboxamide scaffold with other known bioactive structures to create hybrid molecules. researchgate.net For example, pyrazole (B372694) carbamide derivatives have been integrated with a quinazolinone scaffold to search for novel fungicides. mdpi.com
Elucidation of Biological Mechanisms and Target Interactions of 6 Amino 3 Methoxy 2 Pyrazinecarboxamide and Its Derivatives
Biochemical Pathway Modulation by Pyrazinecarboxamide Analogs
Pyrazinecarboxamide derivatives exert significant influence over fundamental cellular processes, including energy metabolism and biosynthetic pathways, which are crucial for the survival and proliferation of pathogenic organisms.
A primary mechanism of action for certain pyrazinecarboxamides, notably the anti-tuberculosis drug pyrazinamide (B1679903) (PZA), involves the disruption of membrane energetics and transport functions in Mycobacterium tuberculosis. johnshopkins.edunih.gov PZA, a prodrug, is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. nih.gov In the acidic environment characteristic of tuberculous lesions, POA becomes protonated and readily diffuses across the bacterial cell membrane. johnshopkins.eduscispace.com
Once inside the neutral pH of the cytoplasm, the protonated POA releases its proton, leading to a gradual acidification of the intracellular environment. nih.gov This process disrupts the transmembrane proton motive force, a critical component of cellular energy production, which in turn impairs membrane transport and ultimately leads to a collapse of cellular energetics. johnshopkins.edunih.govnih.gov The active moiety, pyrazinoic acid, effectively acts as a proton carrier, shuttling protons into the cytoplasm and short-circuiting the cell's ability to maintain its essential membrane potential. nih.govscispace.com
Beyond its effects on membrane energetics, the pyrazinecarboxamide analog pyrazinamide, through its active form pyrazinoic acid (POA), has been shown to inhibit key enzymes in Mycobacterium tuberculosis. One such target is Fatty Acid Synthase I (FAS I), an enzyme crucial for the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall. nih.govnih.govdrugbank.comresearchgate.net The inhibition of FAS I by POA disrupts the integrity of this protective outer layer, contributing to the bactericidal effect of the drug. nih.govdrugbank.com Studies have shown that analogs such as 5-chloropyrazinamide (5-Cl-PZA) are also potent inhibitors of FAS I. nih.govnih.gov
Furthermore, compelling evidence has identified Aspartate Decarboxylase (PanD) as another critical target of pyrazinamide. osti.govbiorxiv.orgnih.govnih.govresearchgate.net PanD is a vital enzyme in the biosynthetic pathway of coenzyme A, an essential cofactor for numerous metabolic processes, including fatty acid metabolism. nih.govnih.gov POA acts as a competitive inhibitor of PanD, and mutations in the panD gene have been linked to pyrazinamide resistance. osti.govnih.gov The inhibition of PanD leads to a depletion of coenzyme A, causing metabolic dysfunction and cell death. biorxiv.orgnih.gov
Enzyme Inhibition by Structurally Related Pyrazinecarboxamide Scaffolds
The structural versatility of the pyrazinecarboxamide scaffold has been exploited to develop inhibitors for a range of enzymes beyond those in mycobacteria, with applications in agriculture and oncology.
A significant class of fungicides has been developed based on the pyrazinecarboxamide scaffold, which function by inhibiting succinate (B1194679) dehydrogenase (SDH). nih.govacs.orgbohrium.comresearchgate.net SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. researchgate.net By inhibiting SDH, these compounds block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death. researchgate.net A fragment recombination strategy has been successfully employed to design novel pyrazine-carboxamide-diphenyl-ether derivatives that exhibit potent SDH inhibition. nih.govacs.orgbohrium.comresearchgate.net
The enoyl-acyl carrier protein (ACP) reductase (InhA) is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. nih.govmdpi.com InhA is the primary target of the frontline anti-tuberculosis drug isoniazid. nih.gov Research has focused on developing direct inhibitors of InhA, and various pyrazinecarboxamide derivatives have been synthesized and evaluated for this purpose. researchgate.net These compounds are designed to bind directly to the InhA active site, thereby circumventing the resistance mechanisms associated with prodrugs that require activation. nih.gov For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown promising activity against Mycobacterium tuberculosis. researchgate.net
In the field of oncology, the pyrazinecarboxamide scaffold has been utilized to create potent inhibitors of key kinases involved in cancer progression. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). nih.govresearchgate.netrjraap.comnih.gov Pyrazinamide-containing macrocyclic derivatives have been optimized to exhibit potent inhibitory activity against clinically relevant FLT3 mutations. nih.gov
Similarly, AXL kinase, another receptor tyrosine kinase, is implicated in tumor growth, metastasis, and drug resistance. nih.govbohrium.comresearchgate.netfrontiersin.org Fused-pyrazolone carboxamide derivatives have been designed as selective AXL inhibitors, demonstrating significant antitumor activity in preclinical models. nih.govbohrium.comresearchgate.net These kinase inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival. nih.govbohrium.com
Data Tables
Table 1: Biochemical Pathway Modulation by Pyrazinecarboxamide Analogs
| Pathway/Target | Active Moiety/Compound | Mechanism of Action | Biological Outcome |
| Membrane Energetics | Pyrazinoic Acid (POA) | Functions as a proton carrier, leading to cytoplasmic acidification and disruption of the proton motive force. johnshopkins.edunih.govnih.govscispace.com | Impaired membrane transport and collapse of cellular energy production. johnshopkins.edunih.gov |
| Fatty Acid Synthesis I (FAS I) | Pyrazinoic Acid (POA), 5-Chloropyrazinamide | Inhibition of the enzyme responsible for mycolic acid synthesis. nih.govnih.govdrugbank.comresearchgate.net | Disruption of mycobacterial cell wall integrity. nih.govdrugbank.com |
| Aspartate Decarboxylase (PanD) | Pyrazinoic Acid (POA) | Competitive inhibition of the enzyme involved in coenzyme A biosynthesis. osti.govnih.govnih.gov | Depletion of coenzyme A, leading to metabolic collapse. biorxiv.orgnih.gov |
Table 2: Enzyme Inhibition by Structurally Related Pyrazinecarboxamide Scaffolds
| Enzyme Target | Compound Scaffold | Therapeutic Area |
| Succinate Dehydrogenase (SDH) | Pyrazine-carboxamide-diphenyl-ethers | Antifungal (Agriculture) |
| Mycobacterial Enoyl-ACP Reductase (InhA) | 3-Benzylaminopyrazine-2-carboxamides | Anti-tuberculosis |
| Fms-like Tyrosine Kinase 3 (FLT3) | Pyrazinamide-containing macrocycles | Oncology (Acute Myeloid Leukemia) |
| AXL Kinase | Fused-pyrazolone carboxamides | Oncology |
RNA-Dependent RNA Polymerase (RdRp) Inhibition (in the context of antiviral derivatives like Favipiravir)
Derivatives of pyrazinecarboxamide, notably the broad-spectrum antiviral agent Favipiravir (B1662787) (T-705), have been identified as potent inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. nih.govmdpi.commdpi.com The primary mechanism of action involves the intracellular conversion of Favipiravir, a prodrug, into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP). mdpi.commdpi.com This active metabolite then targets the viral RdRp.
The precise mechanism by which Favipiravir-RTP inhibits the RdRp is a subject of ongoing investigation, with two predominant hypotheses. nih.gov One proposed mechanism is chain termination , where Favipiravir-RTP, acting as a purine (B94841) nucleotide analog, is incorporated into the nascent viral RNA strand, thereby halting further elongation of the RNA chain. nih.govdrugbank.com
The second major hypothesis is viral mutagenesis . In this scenario, the incorporation of Favipiravir-RTP into the viral genome does not immediately terminate synthesis but instead introduces mutations at a high rate. nih.gov This "lethal mutagenesis" leads to the production of non-viable virions, ultimately inhibiting viral replication. nih.gov Some studies suggest that Favipiravir primarily acts by inducing these mutations rather than by directly blocking RNA elongation. nih.gov
The catalytic domain of RdRp is highly conserved across a wide range of RNA viruses, which explains the broad-spectrum activity of Favipiravir against various viral families, including those responsible for influenza and other severe respiratory infections. mdpi.commdpi.com This targeting of a viral-specific and highly conserved enzyme makes RdRp an attractive target for the development of antiviral therapeutics with broad applications. tandfonline.comnih.gov
Molecular Interactions with Biological Macromolecules
Pyrazinecarboxamide derivatives have been incorporated into metal complexes and co-crystals to study their interactions with biological macromolecules like DNA and proteins. Ruthenium(II) complexes containing heterocyclic pyrazinecarboxamide ligands have demonstrated notable binding capabilities with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). nih.gov
Spectroscopic studies of these Ru(II) complexes suggest that they interact with DNA primarily through minor groove binding . nih.gov This mode of interaction is further supported by molecular docking studies. The interaction of these complexes with BSA, a major carrier protein in the bloodstream, was found to cause a strong quenching of the intrinsic fluorescence of tryptophan residues, indicating a static quenching mechanism and a direct binding interaction. nih.gov The ability of such complexes to bind to proteins like albumin is significant as it can influence their transport and delivery in biological systems. nih.gov
Furthermore, the formation of pharmaceutical co-crystals of pyrazinecarboxamide with various carboxylic acids has been explored. mdpi.comnih.govnih.gov These co-crystals exhibit altered physicochemical properties. While direct DNA and protein binding studies of these specific co-crystals are not extensively detailed in the provided context, the modification of the pyrazinecarboxamide structure through co-crystallization represents a strategy to modulate its biological activity and interactions.
Certain derivatives of pyrazine (B50134) have been synthesized and identified as modulators of retinoid nuclear receptors, which are critical in regulating gene expression related to cell growth, differentiation, and apoptosis. These pyrazine-based arotinoids have been shown to interact with both the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).
Transient transactivation studies have revealed that these compounds can exhibit a range of activities, including agonist, antagonist, and inverse agonist effects on different receptor subtypes (RARα, RARβ, RARγ, and RXRα). An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.
Of particular interest are pyrazine acrylic acid derivatives that have demonstrated selective inverse agonist activity. For instance, some derivatives have shown to be RARα,β-selective inverse agonists, while others act as pan-RAR/RXR inverse agonists, with a greater affinity for the RAR subtypes. These inverse agonists have been found to enhance the interaction of the RAR with its cognate corepressors, thereby inhibiting gene transcription.
The interaction between a ligand and a retinoid receptor is a highly specific process. RARs and RXRs form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. The binding of a ligand to the ligand-binding domain of the receptor induces a conformational change that modulates the receptor's interaction with co-activator or co-repressor proteins, ultimately regulating gene expression. The development of pyrazine-based ligands with selective activity for specific RAR or RXR isotypes is a promising area for therapeutic intervention in diseases where retinoid signaling is dysregulated.
Investigations into Anti-allergic Mechanisms (e.g., histamine (B1213489) release inhibition)
Research into the anti-allergic properties of pyrazine derivatives has demonstrated their potential to inhibit the release of histamine, a key mediator in allergic reactions. nih.gov A study focused on the synthesis and anti-allergic activity of novel pyrazine derivatives found that their ability to inhibit allergic histamine release was a significant measure of their therapeutic potential. nih.gov
The structure-activity relationship of these compounds revealed several key features for potent anti-allergic activity. It was observed that pyrazine derivatives containing a 5-tetrazolyl group were more effective at inhibiting histamine release than their corresponding carboxyl derivatives. nih.gov The introduction of a -CONH- or -NHCO- spacer between the pyrazine ring and the 5-tetrazolyl group significantly enhanced this inhibitory activity. nih.gov
One particular compound, N-(1H-Tetrazol-5-yl)-2-pyrazinecarboxamide, was found to have a potency comparable to that of disodium (B8443419) cromoglycate (DSCG), a well-known mast cell stabilizer used in the treatment of allergic conditions. nih.gov Further modifications to the pyrazine ring showed that substitution at the 6-position with various alkylamino groups could increase the activity. nih.gov Notably, the 6-dimethylamino and 6-(1-pyrrolidinyl) derivatives were identified as the most potent inhibitors of histamine release, with IC50 values in the sub-nanomolar range (4.7 x 10-10 M and 4.6 x 10-10 M, respectively). nih.gov These compounds also demonstrated potent inhibitory activity in a passive cutaneous anaphylaxis (PCA) model in rats, both intravenously and orally. nih.gov
Conversely, when the pyrazine ring in these active compounds was replaced with a pyridine (B92270) ring, the inhibitory activity on histamine release was markedly reduced, highlighting the importance of the pyrazine scaffold for this particular anti-allergic mechanism. nih.gov
Advanced Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 6-Amino-3-methoxy-2-pyrazinecarboxamide, within the active site of a protein target.
In studies of similar pyrazinecarboxamide derivatives, molecular docking has been successfully employed to understand their inhibitory mechanisms. For instance, various N-substituted 3-aminopyrazine-2-carboxamide (B1665363) compounds have been docked against tyrosine kinases (TKs) like AXL1 and TRKA to elucidate their binding modes. These studies revealed that interactions are often governed by hydrogen bonds and hydrophobic interactions. Key interactions frequently involve the nitrogen atoms of the pyrazine (B50134) ring and the amine group.
For this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for energy.
Selection and Preparation of Protein Targets: Based on therapeutic hypotheses, relevant protein targets would be selected (e.g., kinases, enzymes involved in microbial metabolism). The 3D structures of these proteins would be obtained from databases like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock Vina, a virtual screening would be performed to fit the ligand into the protein's active site. The simulation calculates binding energies (in kcal/mol), with lower values indicating a more favorable interaction.
Analysis of Interactions: The resulting docked poses are analyzed to identify specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic contacts, or other forces.
A hypothetical docking study of this compound against a protein kinase might reveal hydrogen bonds forming between the carboxamide group and backbone residues of the hinge region, a common binding pattern for kinase inhibitors. The 6-amino group could serve as an additional hydrogen bond donor, while the 3-methoxy group might engage in hydrophobic interactions within the binding pocket.
Quantum Chemical Calculations (e.g., DFT-NBO analysis for intrinsic electronic properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic properties of a molecule. Natural Bond Orbital (NBO) analysis, a feature of these calculations, helps in understanding charge distribution, orbital interactions, and the nature of chemical bonds.
For a molecule like this compound, DFT calculations (commonly using a basis set like B3LYP/6-31G*) would provide valuable data on its electronic properties. Such analyses have been performed on related pyrazinecarboxamide derivatives to understand their reactivity and stability.
Key parameters derived from these calculations include:
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are key to understanding intermolecular interactions.
NBO Analysis: This analysis provides insights into charge transfer interactions between filled donor orbitals and empty acceptor orbitals within the molecule, quantifying their stabilization energy. This can reveal the significance of intramolecular hydrogen bonds and hyperconjugative effects.
For this compound, the electron-donating amino and methoxy (B1213986) groups would significantly influence the electron density of the pyrazine ring, which could be precisely quantified through these methods.
Conformational Studies and Molecular Dynamics Simulations
While molecular docking provides a static picture of ligand-protein interactions, conformational studies and molecular dynamics (MD) simulations offer a dynamic view. These methods simulate the movement of atoms in the system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur.
MD simulations have been used to validate the stability of docking results for novel pyrazole-carboxamides, showing only minor conformational changes and fluctuations when the ligand is bound to the receptor over simulation times of 50 nanoseconds or more.
A typical MD simulation for a complex of this compound with a protein target would involve:
System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.
Simulation Run: The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a set period.
Analysis: The trajectory is analyzed to determine the stability of the complex, often by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. Key intermolecular interactions, like hydrogen bonds, are monitored throughout the simulation to assess their persistence.
These simulations could confirm whether the initial interactions predicted by docking are stable over time, providing a more robust model of the binding event.
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)-Related Properties through Computational Models
Computational models are essential for the early prediction of a drug candidate's ADME properties, helping to identify potential liabilities before extensive experimental testing. Various online tools and software packages use quantitative structure-activity relationship (QSAR) models and other algorithms to predict these properties based on molecular structure.
For this compound, these models can predict a range of physicochemical and pharmacokinetic parameters. Studies on other pyrazine derivatives often include in silico ADME predictions to assess their drug-likeness.
Key ADME-related properties that can be computationally predicted are summarized in the table below.
| Property Category | Predicted Parameter | Significance |
| Physicochemical Properties | Molecular Weight (MW) | Influences size-dependent diffusion and transport. |
| LogP (Lipophilicity) | Affects solubility, permeability, and metabolism. | |
| Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes. | |
| Hydrogen Bond Donors/Acceptors | Key determinants of binding and solubility. | |
| Absorption | Human Intestinal Absorption (%) | Predicts the extent of absorption from the gut. |
| Caco-2 Permeability | An in vitro model for intestinal permeability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates potential for central nervous system activity. |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. |
These computational predictions provide a valuable preliminary assessment of the drug-like properties of this compound, guiding further experimental validation and optimization efforts.
Emerging Research Directions and Derivative Exploration
Development of Metal Complexes with Pyrazinecarboxamide Scaffolds
The field of medicinal inorganic chemistry has seen a surge in the development of metal-based anticancer agents as alternatives to traditional platinum-based drugs. Ruthenium(II) complexes, in particular, have garnered significant attention due to their unique biochemical properties, lower toxicity, and different mechanisms of action, which may help in overcoming resistance to platinum drugs. nih.govmdpi.com While research directly on "6-Amino-3-methoxy-2-pyrazinecarboxamide" metal complexes is nascent, the broader class of pyrazinecarboxamide and related nitrogen-containing heterocyclic ligands provides a strong basis for their potential in anticancer research.
Arene-ruthenium(II) complexes, often described as "piano stool" compounds, are a prominent class of potential anticancer drugs. nih.gov These complexes typically feature an arene ring, a ruthenium center, and other ligands that can be modified to tune the compound's biological activity. nih.gov Studies on arene-ruthenium(II) complexes with carbothioamidopyrazole ligands have shown their potential as alternatives to cisplatin (B142131) and its analogs. cambridge.org The pyrazinecarboxamide scaffold, with its nitrogen atoms, offers excellent coordination sites for metal ions like ruthenium(II). The resulting complexes can be designed to interact with biological targets such as DNA and proteins, leading to cancer cell death. jhsci.ba The antitumor properties of Ruthenium(III) complexes are often realized upon their in vivo reduction to the more active Ruthenium(II) state. nih.gov
The exploration of Ruthenium(II) complexes with pyrazinecarboxamide-like ligands is a promising direction for developing novel anticancer therapeutics with improved efficacy and reduced side effects. nih.govrsc.org
Pyrazinecarboxamide-Based Agrochemicals
The pyrazinecarboxamide structure is also a valuable template in the design of new agrochemicals, particularly fungicides. The need for novel fungicides is driven by the emergence of resistance to existing treatments in plant pathogenic fungi. nih.gov
One area of research has focused on succinate (B1194679) dehydrogenase inhibitors (SDHIs), a class of fungicides that disrupt the mitochondrial respiratory chain in fungi. nih.gov While many commercial SDHIs are based on pyrazole (B372694), pyridine (B92270), and thiazole (B1198619) rings, the exploration of pyrazinecarboxamide derivatives offers a pathway to new chemical entities with potentially different resistance profiles. nih.gov
For instance, a series of chlorinated N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their antifungal activity. nih.gov Among the tested compounds, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide demonstrated the highest antifungal effect against Trichophyton mentagrophytes. nih.gov This highlights the potential of substituted pyrazinecarboxamides as effective antifungal agents. Further research into derivatives of this compound could yield novel fungicides for crop protection.
Below is a table summarizing the antifungal activity of selected pyrazinecarboxamide derivatives.
| Compound | Target Fungi | Activity |
| 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 62.5 μmol/L |
| 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | MIC = 31.25 μmol·mL⁻¹ |
Pyrazinecarboxamide Derivatives for Anti-Inflammatory Applications
The search for new anti-inflammatory agents is a continuous effort in medicinal chemistry. While direct studies on the anti-inflammatory properties of "this compound" derivatives are limited, the broader class of nitrogen-containing heterocyclic compounds, including pyrazole and pyrazoline derivatives, has shown significant promise in this area. nih.govnih.gov
Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole moiety. nih.gov Research into novel pyrazole and pyrazoline analogues has demonstrated their potential to inhibit inflammation. nih.govnih.govresearchgate.net For example, certain pyrazoline derivatives have exhibited anti-inflammatory activity comparable or even superior to the standard drug indomethacin (B1671933) in preclinical models. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
Given the structural similarities between pyrazine (B50134) and pyrazole, it is plausible that pyrazinecarboxamide derivatives could also possess anti-inflammatory properties. This represents an underexplored but potentially fruitful area for future research and development of new anti-inflammatory drugs.
Pyrazinecarboxamide Derivatives as Antiviral Agents
Pyrazinecarboxamide derivatives have emerged as a significant class of antiviral agents with a broad spectrum of activity against various RNA viruses. The most notable example is Favipiravir (B1662787) (T-705), a pyrazinecarboxamide derivative that has been approved in Japan for the treatment of influenza. wikipedia.orgmdpi.com
Influenza: Favipiravir acts as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. mdpi.comasm.org It is a prodrug that is metabolized into its active form, which is then incorporated into the viral RNA, leading to chain termination and inhibition of viral replication. mdpi.com Favipiravir has shown efficacy against various influenza A, B, and C virus strains, including those resistant to other antiviral drugs. mdpi.comasm.org A key advantage of favipiravir is the low probability of resistance development. wikipedia.org
Ebola: The broad-spectrum activity of favipiravir has led to its investigation as a potential treatment for other severe viral infections, including Ebola virus disease (EVD). wikipedia.org Studies in mouse models demonstrated that favipiravir could prevent a lethal outcome from Ebola virus infection. cambridge.org While its efficacy in human trials for EVD has shown mixed results, it has been used in the treatment of human cases. wikipedia.orgnih.govkce.fgov.be
SARS-CoV-2: The COVID-19 pandemic spurred research into the antiviral potential of existing drugs, including favipiravir. Due to its RdRp inhibitory properties, it has been considered for clinical trials against SARS-CoV-2. nih.gov Additionally, other novel pyrazine conjugates have been synthesized and screened for their anti-SARS-CoV-2 activity, with some showing promising results. nih.gov
The following table summarizes the antiviral activity of favipiravir against different viruses.
| Virus | Mechanism of Action | Status |
| Influenza Virus | Inhibition of RNA-dependent RNA polymerase (RdRp) | Approved for use in Japan wikipedia.orgmdpi.com |
| Ebola Virus | Inhibition of RNA-dependent RNA polymerase (RdRp) | Investigational, used in human cases wikipedia.orgnih.govkce.fgov.be |
| SARS-CoV-2 | Potential inhibition of RNA-dependent RNA polymerase (RdRp) | Investigational nih.gov |
Exploration of Pyrazinecarboxamide Co-crystals for Solid-State Feature Analysis in Pharmaceutical Research
The solid-state properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical for its bioavailability and therapeutic efficacy. Pharmaceutical co-crystals, which are crystalline materials composed of an API and a co-former in a defined stoichiometric ratio, offer a powerful approach to modify these properties without altering the chemical structure of the API. nih.gov
Research into the co-crystals of pyrazinamide (B1679903), a close structural analog of this compound, provides valuable insights into the potential of this class of compounds for co-crystal formation. nih.govacs.orgnih.gov Pyrazinamide has been successfully co-crystallized with various carboxylic acids, including malonic acid, succinic acid, and glutaric acid. acs.org These co-crystals exhibit different melting points and dissolution rates compared to the parent drug. acs.org
The formation of co-crystals is governed by non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.gov The pyrazinecarboxamide scaffold, with its hydrogen bond donors and acceptors, is well-suited for forming stable co-crystals with a variety of co-formers. acs.org The study of these co-crystals using techniques like X-ray diffraction and thermal analysis allows for a detailed understanding of their solid-state features and how they influence physicochemical properties. nih.govnih.gov The exploration of co-crystals of this compound and its derivatives is a promising strategy for optimizing their pharmaceutical performance.
The table below shows examples of pyrazinamide co-crystals and their properties.
| Co-former | Stoichiometry (PZA:Co-former) | Key Finding |
| Malonic Acid | 1:1 | Lower melting point than individual components acs.org |
| Succinic Acid | 2:1 | Lower melting point than individual components acs.org |
| Glutaric Acid | 1:1 | Lower melting point than individual components acs.org |
| Oxalic Acid | 1:1 | New co-crystal form identified nih.gov |
Research into Photosynthesis-Inhibiting Activity of Pyrazinecarboxamides
In addition to their potential as fungicides, pyrazinecarboxamide derivatives are also being investigated as herbicides. Many commercial herbicides act by inhibiting photosynthesis, the process by which plants convert light energy into chemical energy. umn.edu These herbicides often target components of the photosynthetic electron transport chain, particularly in photosystem II (PS II). nih.gov
Studies on substituted pyrazinecarboxamides have revealed their ability to inhibit photosynthetic electron transport (PET). nih.gov For example, a series of chlorinated N-phenylpyrazine-2-carboxamides were tested for their PET-inhibiting activity in spinach chloroplasts. nih.gov The most effective compound in this series was 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide. nih.gov
The following table presents the photosynthesis-inhibiting activity of selected pyrazinecarboxamide derivatives.
| Compound | Activity (IC50) |
| 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | 43.0 μmol/L |
| 5-tert-butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide | 41.9 μmol·L⁻¹ |
| 5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)-pyrazine-2-carboxamide | 49.5 μmol·L⁻¹ |
Patent Landscape and Intellectual Property in Pyrazinecarboxamide Research
Analysis of Key Patents Related to 6-Amino-3-methoxy-2-pyrazinecarboxamide and its Derivatives
While direct "composition of matter" patents for the specific compound this compound are not the most prominent feature of its patent profile, the compound holds significant strategic importance as a documented key intermediate in the synthesis of high-value, patented antiviral drugs. Its role is explicitly detailed in patents for derivatives that have shown significant therapeutic promise.
A critical example is found in the patent portfolio for the antiviral drug Favipiravir (B1662787). Patents assigned to Toyama Chemical Co., Ltd., such as EP1112743B1 and WO2000010569A1, describe nitrogenous heterocyclic carboxamide derivatives for use as antiviral agents, particularly against influenza viruses. google.comgoogleapis.comgoogle.com Within the examples of these patents, this compound is specified as a starting material. google.comgoogleapis.comgoogle.com The process involves its reaction with sodium nitrite (B80452) and pyridine (B92270) hydrofluoride to generate a fluoro derivative, a crucial step in the synthesis of the final active pharmaceutical ingredient. google.comgoogleapis.com
The strategic patenting of synthetic routes and the intermediates involved is a common practice in the pharmaceutical industry. By securing intellectual property rights on essential building blocks like this compound, companies can control the manufacturing process and create barriers to entry for competitors. A 2020 analysis of Favipiravir's synthesis traces its development back to a 1999 patent, highlighting the conversion of an ester to this compound as a key step before subsequent fluorination. vander-lingen.nl The demand for this specific intermediate is further underscored by its inclusion in listings by pharmaceutical sourcing companies, identifying it as a necessary component for the production of Favipiravir.
The table below summarizes key patent information where this compound plays a pivotal role.
| Patent Number | Assignee | Title | Role of this compound | Therapeutic Application Claimed |
| EP1112743B1 | Toyama Chemical Co., Ltd. | Nitrogenous heterocyclic carboxamide derivatives or salt thereof as antiviral agents | Key intermediate/starting material for synthesis of antiviral compounds. google.comgoogleapis.com | Antiviral (Influenza virus). google.comgoogleapis.com |
| WO2000010569A1 | Toyama Chemical Co., Ltd. | Nitrogenous heterocyclic carboxamide derivatives or salts thereof and antiviral agents containing both | Key intermediate in the synthesis of the claimed antiviral agents. google.com | Antiviral (Influenza virus). google.com |
Trends in Patenting Novel Pyrazinecarboxamide Scaffolds and their Applications
The patenting activity surrounding the pyrazinecarboxamide scaffold has grown significantly, moving far beyond its initial applications. The versatility of the pyrazine (B50134) ring allows for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities and, consequently, a broad and diverse patent landscape. mdpi.comcymitquimica.comwikipedia.org
A dominant trend in recent years has been the development and patenting of pyrazinecarboxamide derivatives as protein kinase inhibitors for cancer therapy. mdpi.com Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of many cancers. mdpi.com The pyrazine scaffold has proven to be an effective framework for designing potent and selective inhibitors for various kinases, including EGFR, FLT3, and RET. This has led to a surge in patent applications for novel pyrazine-based compounds aimed at treating malignancies such as acute myeloid leukemia (AML) and non-small cell lung cancer.
Another significant area of patent activity involves the development of pyrazinecarboxamide derivatives for neurological disorders. Notably, derivatives have been patented as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.
Furthermore, the pyrazinecarboxamide core has been explored for a variety of other therapeutic targets, leading to patents for:
CB1 Receptor Antagonists: For the treatment of obesity and related metabolic disorders.
Antimicrobial Agents: Building upon the legacy of Pyrazinamide (B1679903), new derivatives continue to be patented for their activity against various bacterial and mycobacterial strains.
Anti-inflammatory Agents: Targeting serine/threonine kinases involved in inflammatory processes.
This diversification of therapeutic targets demonstrates a clear trend: the pyrazinecarboxamide scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets and forming the basis for numerous patentable inventions.
Strategies for Intellectual Property Development in Pyrazinecarboxamide Research
Developing a robust intellectual property strategy is paramount for capitalizing on research into novel pyrazinecarboxamide derivatives. A comprehensive approach typically involves multiple layers of patent protection to create a defensible and commercially valuable portfolio.
Core IP Strategies Include:
Composition of Matter Patents: This is the most fundamental and valuable type of patent, claiming the novel chemical entity itself. For pyrazinecarboxamide research, this involves filing for broad "genus" or Markush claims that cover a wide range of possible substitutions on the core scaffold, alongside more specific claims for individual compounds (species) that demonstrate exceptional activity.
Patenting Intermediates and Synthetic Processes: As seen with this compound in the synthesis of Favipiravir, patenting key intermediates or novel, more efficient synthetic routes can be a powerful strategy. This can prevent competitors from easily manufacturing the final drug product, even if the composition of matter patent on the active ingredient has expired.
Method of Use Patents: This strategy involves patenting the use of a known or novel compound for treating a specific disease. A significant approach here is "drug repositioning" or "repurposing," where a compound originally developed for one indication is found to be effective for another. New method-of-use patents can be filed for these new applications, extending the commercial life of the compound.
Formulation and Polymorph Patents: As a drug candidate progresses, new intellectual property can be generated by patenting specific formulations that improve stability, bioavailability, or patient compliance. Additionally, discovering and patenting specific crystalline forms (polymorphs) of the active pharmaceutical ingredient can provide further layers of protection, as different polymorphs can have distinct physical properties and may be non-obvious.
By combining these strategies, research institutions and pharmaceutical companies can construct a formidable patent estate around a promising pyrazinecarboxamide scaffold, maximizing the return on their research and development investment.
Q & A
Q. What are the most effective synthetic routes for 6-Amino-3-methoxy-2-pyrazinecarboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A multi-step synthesis starting from 3-hydroxypyrazine-2-carboxamide involves:
Chlorination : Reaction with phosphorus oxychloride (POCl₃) to replace hydroxyl with chlorine, forming 3-chloro-2-cyanopyrazine .
Methoxylation : Substitution with sodium methoxide (NaOMe) to introduce the methoxy group .
Hydrolysis and Rearrangement : Base-mediated hydrolysis of the cyano group followed by Hofmann rearrangement using sodium hypochlorite (NaOCl) to yield the amino-carboxamide structure .
Optimization Tips :
- Use anhydrous conditions during methoxylation to prevent hydrolysis.
- Monitor reaction progress via HPLC to ensure intermediate purity .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., methoxy at δ ~3.9 ppm, carboxamide NH₂ at δ ~6.5–7.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]⁺ = 199.1 m/z) .
Q. How do the functional groups (amino, methoxy, carboxamide) influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Amino Group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and enables derivatization via acylation or alkylation .
- Methoxy Group : Enhances lipophilicity, improving membrane permeability in cellular assays .
- Carboxamide : Stabilizes interactions via dipole-dipole forces; susceptible to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Verification : Re-test the compound using orthogonal methods (e.g., NMR, LC-MS) to rule out impurities .
- Assay Standardization : Use validated cell lines (e.g., HEK293 for cytotoxicity) and include positive controls (e.g., doxorubicin for anticancer assays) .
- Meta-Analysis : Cross-reference data with structurally analogous pyrazine derivatives to identify trends in activity .
Q. What strategies are available for regioselective functionalization of the pyrazine ring in this compound?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the amino group, enabling electrophilic substitution at the 5-position .
- Protecting Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to direct bromination or nitration to specific positions .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the 5-position .
Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., dihydrofolate reductase) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values to design optimized analogs .
- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
